9-Methyl-9H-carbazole-3-carboxylic acid
Description
Historical Context and Evolution of Carbazole (B46965) Chemistry
The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. wikipedia.orgmdpi.com This discovery laid the foundation for over a century of research into this unique tricyclic aromatic heterocycle, which consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. nih.gov
Early research focused on the isolation and characterization of carbazole and its naturally occurring derivatives. The development of synthetic methodologies was crucial for the advancement of the field. Several classic named reactions have been pivotal in the construction of the carbazole skeleton.
Table 2: Foundational Synthetic Methods in Carbazole Chemistry
| Synthesis Method | Description |
| Borsche–Drechsel Cyclization | Involves the condensation of phenylhydrazine (B124118) with cyclohexanone, followed by an acid-catalyzed rearrangement and cyclization to form tetrahydrocarbazole, which is then oxidized to carbazole. wikipedia.org |
| Graebe–Ullmann Reaction | An N-phenyl-1,2-diaminobenzene is converted into a 1,2,3-triazole, which upon heating, releases nitrogen to form the carbazole. wikipedia.orgresearchgate.net |
| Bucherer Carbazole Synthesis | This method utilizes a naphthol and an aryl hydrazine (B178648) to construct the carbazole framework. wikipedia.orgresearchgate.net |
Over the years, these traditional methods have been supplemented by more modern and efficient synthetic strategies, including transition metal-catalyzed reactions, C-H activation, and various annulation techniques. chim.itnih.govrsc.org These advancements have enabled the synthesis of a vast library of functionalized carbazoles, facilitating deeper exploration of their properties and applications.
Significance of Substituted Carbazole Frameworks in Advanced Chemical Synthesis
Substituted carbazole frameworks are of immense significance in contemporary chemical synthesis due to their versatile electronic properties, high thermal stability, and tunable functionality. rsc.orgnih.gov The carbazole nucleus is an electron-rich system, and its properties can be finely tuned by introducing various substituents at different positions, most notably at the C-3, C-6, and N-9 positions. nih.govresearchgate.net
In the realm of materials science, carbazole derivatives are extensively studied for their applications in organic electronics. mdpi.com Their excellent hole-transporting properties, high charge carrier mobility, and strong luminescence make them ideal candidates for components in organic light-emitting diodes (OLEDs), photovoltaics, and other optoelectronic devices. nih.govresearchgate.netrsc.orgacs.org The ability to modify the carbazole structure allows for the precise tuning of energy levels (HOMO/LUMO) and photophysical properties to achieve desired device performance, such as deep-blue emission. nih.govresearchgate.net
In medicinal chemistry, the carbazole scaffold is considered a "pharmacophoric nucleus" due to its presence in numerous biologically active natural products and synthetic compounds. echemcom.com Carbazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govechemcom.com The substitution pattern on the carbazole ring plays a critical role in determining the biological efficacy and mechanism of action of these compounds. tandfonline.com
Research Rationale for Investigating 9-Methyl-9H-carbazole-3-carboxylic Acid and its Derivatives
The specific rationale for investigating this compound stems from the strategic placement of its functional groups, which imparts unique characteristics to the molecule.
N-9 Methylation: The methyl group at the nitrogen atom (N-9) modifies the electronic properties of the carbazole ring system compared to the parent 9H-carbazole. This substitution also blocks this site from further reactions, directing any subsequent functionalization to the carbocyclic rings. N-substitution is a common strategy to enhance solubility and influence the solid-state packing of carbazole derivatives, which is crucial for materials applications. researchgate.net Furthermore, N-substituted carbazoles have gained significant attention for their therapeutic potential against neurological disorders and cell proliferation. nih.govresearchgate.net
C-3 Carboxylic Acid: The carboxylic acid group at the C-3 position is a key feature. It acts as a versatile chemical handle, allowing for the synthesis of a wide range of derivatives, such as esters and amides, through well-established chemical transformations. This functional group can also participate in hydrogen bonding, influencing molecular self-assembly and interaction with biological targets. In the context of medicinal chemistry, carboxylic acid moieties are often important for modulating the pharmacokinetic properties of a drug candidate and for interacting with biological receptors. mdpi.com
The combination of these two substituents on the rigid, planar carbazole core creates a molecule with potential as a building block for more complex structures in both materials science and drug discovery.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound and its derivatives is primarily focused on exploring its potential in medicinal chemistry and pharmaceutical research. ontosight.ai The main objectives of these investigations include:
Synthesis of Derivatives: A significant area of research involves using the carboxylic acid functionality to synthesize libraries of new compounds. This allows for a systematic exploration of the structure-activity relationship (SAR), where modifications to the molecule are correlated with changes in biological activity.
Biological Activity Screening: Researchers are interested in the compound's potential biological effects. ontosight.ai High-throughput screening methods are employed to test this compound and its derivatives against a variety of biological targets, such as enzymes and cellular receptors, to identify any potential therapeutic applications. ontosight.ai The broad spectrum of activities seen in other carbazole derivatives, from antimicrobial to anticancer effects, provides a strong impetus for screening this specific molecule. echemcom.commdpi.com
Elucidation of Molecular Interactions: A key goal is to understand how the compound interacts with biological systems at a molecular level. This involves studying its binding to specific proteins or nucleic acids, which can provide insights into its mechanism of action and guide the design of more potent and selective derivatives. ontosight.ai
The academic focus is on leveraging the unique chemical properties of this compound as a scaffold for the development of novel functional molecules with potential applications in human health.
Structure
3D Structure
Properties
IUPAC Name |
9-methylcarbazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYYHQXRCUSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346734 | |
| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89374-79-8 | |
| Record name | 9-Methyl-9H-carbazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9 Methyl 9h Carbazole 3 Carboxylic Acid and Its Precursors
Direct Synthetic Routes to 9-Methyl-9H-carbazole-3-carboxylic Acid
Direct synthesis primarily involves the modification of a pre-existing 9-methyl-9H-carbazole structure, typically by introducing or transforming a functional group at the C-3 position.
A common and direct pathway to this compound is through the oxidation of its corresponding aldehyde, 9-Methyl-9H-carbazole-3-carbaldehyde. This transformation is a standard procedure in organic synthesis where the formyl group (-CHO) is oxidized to a carboxylic acid group (-COOH). While specific studies on the direct oxidation of the N-methylated carbaldehyde are not detailed, the analogous transformation is well-established for related carbazole (B46965) structures.
Another closely related method involves the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. For instance, the synthesis of 9H-Carbazole-3-carboxylic acid has been achieved by hydrolyzing 9H-Carbazole-3-carboxylic acid methyl ester. derpharmachemica.com This reaction is typically carried out using a base like potassium hydroxide (B78521) in a mixture of water and ethanol (B145695) at room temperature, yielding the carboxylic acid in high purity and yield (93%). derpharmachemica.comderpharmachemica.com This ester hydrolysis approach can be readily applied to the N-methylated analogue to obtain the target acid.
Beyond the oxidation of an aldehyde, other strategies can be employed to introduce a carboxylic acid group onto the carbazole ring. One such method involves the hydrolysis of a nitrile group. For example, 9H-carbazole-3,6-dicarbonitrile can be hydrolyzed to 9H-carbazole-3,6-dicarboxylic acid using aqueous sodium hydroxide in the presence of a copper(I) iodide catalyst. researchgate.net This demonstrates that a cyano group at the C-3 position of 9-methyl-9H-carbazole could serve as a precursor to the carboxylic acid.
Furthermore, organometallic approaches, such as carboxylation using carbon dioxide with a Grignard or lithiated carbazole intermediate, represent another potential route for introducing the carboxylic acid functionality directly onto the aromatic ring.
Synthesis of Key Intermediates and Related Carbazole Derivatives
The synthesis of the target molecule is heavily reliant on the efficient preparation of key precursors, including the carbazole core and appropriately functionalized intermediates.
The precursor 9-Methyl-9H-carbazole-3-carbaldehyde is most commonly synthesized via formylation of 9-methyl-9H-carbazole. The Vilsmeier-Haack reaction is a highly effective and widely used method for this purpose. researchgate.netnih.gov This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings, such as the carbazole nucleus. researchgate.net The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the formylating agent. researchgate.netumich.edu
Microwave-assisted synthesis has been shown to significantly improve the efficiency of the Vilsmeier-Haack formylation of N-alkylcarbazoles. nih.gov This technique can reduce reaction times and improve yields. For example, optimized conditions for the mono-formylation of N-substituted carbazoles were established using 3 equivalents of the formylating reagent at 100°C for 100 minutes under microwave irradiation, resulting in high yields. nih.gov In contrast, traditional methods often require longer reaction times of 6 to 8 hours and may result in lower yields. nih.gov The compound 9-ethyl-9H-carbazole-3-carbaldehyde, an analogue of the methyl precursor, has been successfully synthesized and characterized using these methods. nih.govnih.govresearchgate.net
| Method | Reagents | Conditions | Time | Yield | Reference |
| Microwave-Assisted | POCl₃, DMF (3 equiv.) | 100°C, 150 W | 100 min | High | nih.gov |
| Conventional | POCl₃, DMF | Heating | 6-8 h | 13-22% | nih.gov |
The introduction of the methyl group at the N-9 position of the carbazole ring is a critical step. Various N-alkylation strategies have been developed. A rapid and efficient method involves the reaction of carbazole with alkyl halides under microwave irradiation. researchgate.nettandfonline.com This "dry media" synthesis is performed by adsorbing the reactants onto a solid support like potassium carbonate, often with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comresearchgate.net This approach offers significant advantages, including drastically reduced reaction times (5-10 minutes), high yields, and simple work-up procedures. tandfonline.com
More traditional methods for N-alkylation include reacting carbazole with an alkylating agent (e.g., alkyl halides, dialkyl sulfates) in the presence of a base. google.com Common bases used are sodium hydride or potassium hydroxide. tandfonline.comgoogle.com Phase-transfer catalysis is also employed, using catalysts like trialkylamines or polyethylene (B3416737) glycol dialkyl ethers in a two-phase system (e.g., 1,2-dichlorobenzene (B45396) and aqueous sodium hydroxide). google.com
| Method | Alkylating Agent | Base/Catalyst | Conditions | Time | Reference |
| Microwave (Dry Media) | Alkyl Halide | K₂CO₃, TBAB | Microwave (5-10 min) | Short | researchgate.nettandfonline.com |
| Phase-Transfer Catalysis | Ethyl Chloride | NaOH, Trialkylamine | 100°C | 9 h | google.com |
| Conventional | Ethyl Bromide | KOH, PEG dialkyl ether | Benzene (B151609)/KOH | - | google.com |
| Industrial | Ethyl Chloride | KOH (forms carbazole potassium) | - | - | google.comgoogle.com |
The construction of the fundamental carbazole ring system is often achieved through reductive cyclization reactions. One of the most prominent and versatile methods is the Cadogan reductive cyclization. derpharmachemica.comrsc.orgresearchgate.net This reaction involves the deoxygenative cyclization of 2-nitrobiphenyl (B167123) derivatives using trivalent phosphorus reagents, such as triphenylphosphine (B44618) or trialkylphosphites, to form the carbazole skeleton. researchgate.netnih.gov The reaction is noted for its tolerance of various functional groups and offers good regiocontrol. derpharmachemica.comderpharmachemica.com
The necessary 2-nitrobiphenyl precursors are typically prepared via Suzuki-Miyaura cross-coupling reactions. derpharmachemica.comderpharmachemica.comresearchgate.net This involves coupling an aryl halide with an arylboronic acid. For example, to synthesize precursors for carbazole-3-carboxylic acid, a Suzuki-Miyaura reaction can be carried out between 2-bromonitrobenzene and an appropriately substituted boronic acid. derpharmachemica.comderpharmachemica.com The resulting 2-nitrobiphenyl is then subjected to the Cadogan cyclization conditions, often by heating with triphenylphosphine in a high-boiling solvent like o-dichlorobenzene, to yield the carbazole product. derpharmachemica.comderpharmachemica.comresearchgate.net Other transition metal-catalyzed cyclizations have also been developed, such as palladium-catalyzed intramolecular arylation of N-arylated o-iodoanilines. nih.gov
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in organic chemistry have led to the development of sophisticated methods for constructing the carbazole skeleton, moving beyond classical techniques toward more versatile and efficient catalyst-driven processes. These modern approaches offer significant improvements in terms of yield, purity, and substrate scope.
Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the formation of carbazole derivatives. beilstein-journals.org These reactions typically proceed by first forming a substituted biphenyl (B1667301) intermediate, which then undergoes an intramolecular cyclization to create the central pyrrole (B145914) ring. tandfonline.com
One of the most powerful methods for this purpose is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. To synthesize the precursor for the target molecule, this would involve coupling appropriately substituted benzene derivatives, one containing a halide and the other a boronic acid, with one of the rings carrying a carboxyl or ester group that will become the substituent at the C-3 position of the carbazole.
A more direct and recent strategy involves a tandem palladium-catalyzed process that combines C-H bond functionalization and C-N bond formation. nih.gov In this approach, a pre-formed 2-acetaminobiphenyl intermediate is cyclized directly to an N-acetylcarbazole. nih.gov The reaction is typically catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) in the presence of a copper(II) acetate (Cu(OAc)₂) co-oxidant. nih.gov This method allows for the assembly of complex carbazoles from readily available starting materials. nih.gov
Another efficient, one-pot approach is the palladium-catalyzed tandem reaction of anilines with 1,2-dihaloarenes, which proceeds via an initial amination followed by an intramolecular direct arylation to furnish the carbazole ring system. organic-chemistry.org
| Catalyst System | Ligand | Base | Reaction Type | Reference |
| Pd(OAc)₂ / Cu(OAc)₂ | None | - | Intramolecular C-H Activation / C-N Coupling | nih.gov |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Suzuki-Miyaura Coupling | |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | N-Arylation / C-N Coupling | beilstein-journals.orgbeilstein-journals.org |
| Pd Nanocatalyst | None | K₃PO₄ | Tandem Amination / Direct Arylation | organic-chemistry.orgresearchgate.net |
This table presents examples of palladium catalyst systems used in the synthesis of the carbazole core.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times—often from many hours to mere minutes. nih.gov This technology has been successfully applied to the synthesis of carbazole derivatives, offering improved yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com
The benefits of microwave assistance are particularly evident in palladium-catalyzed reactions. For instance, the tandem amination and direct arylation of anilines and 1,2-dihaloarenes can be performed efficiently under microwave irradiation, significantly shortening the time required to construct the carbazole framework. organic-chemistry.orgresearchgate.net Studies have shown that reactions which might take 24-48 hours using traditional refluxing can be completed in under 10 minutes with microwave heating, often with an increase in product yield. nih.gov This efficiency makes microwave-assisted synthesis a highly attractive and environmentally friendly "green" chemistry approach for preparing carbazole precursors. nih.gov
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Diels-Alder Cycloaddition | Conventional (Reflux) | 48 hours | Moderate | nih.gov |
| Diels-Alder Cycloaddition | Microwave Irradiation | 6-8 minutes | 70-85% | nih.gov |
| Synthesis of Triazole-Carbazoles | Conventional | - | 64-94% | nih.gov |
| Synthesis of Triazole-Carbazoles | Microwave Irradiation | - | 72-96% | nih.gov |
This table compares conventional heating with microwave-assisted methods for reactions relevant to heterocyclic synthesis, demonstrating the significant reduction in reaction time and improvement in yields.
Achieving the precise structure of this compound requires meticulous control over selectivity during the synthesis. Regioselectivity , which dictates the position of substituents on the carbazole ring, is primarily controlled by the choice of starting materials. tandfonline.com For the target molecule, precursors must be selected that already contain the carboxylic acid (or a group that can be converted to it, like an ester or nitrile) at the desired position to ensure the final product is substituted at the C-3 position. researchgate.net
The choice of the catalyst system, including both the metal center and the associated ligands, is critical for reaction efficiency. Specialized phosphine (B1218219) ligands, such as bulky biaryl phosphines (e.g., SPhos) or bidentate ligands with a large bite angle (e.g., Xantphos), are often essential for the success of palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. beilstein-journals.org
Furthermore, other reaction parameters such as the choice of base (e.g., cesium carbonate, potassium carbonate), solvent, and temperature must be carefully optimized. beilstein-journals.orgnih.gov These conditions can influence catalyst activity, prevent side reactions, and ultimately maximize the yield of the desired carbazole product.
Once the 9H-carbazole-3-carboxylic acid (or its ester) precursor is formed, the final step is a selective N-methylation. This reaction is typically achieved using a methylating agent such as dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base. google.com The nitrogen atom of the carbazole ring is sufficiently nucleophilic to react selectively over other positions on the molecule, leading to the final target compound. google.com
Chemical Reactivity and Functionalization of 9 Methyl 9h Carbazole 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters and amides. It can also be removed through decarboxylation, providing a route to 9-methylcarbazole (B75041).
Esterification and Amidation Reactions
Standard protocols for the conversion of carboxylic acids to esters and amides are readily applicable to 9-Methyl-9H-carbazole-3-carboxylic acid.
Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com Alternative methods for substrates that may be sensitive to strong acids include alkylation with alkyl halides (e.g., iodomethane) or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). commonorganicchemistry.com
Amidation: The formation of amides from this compound and a primary or secondary amine typically requires the use of peptide coupling reagents to activate the carboxylic acid. bachem.com These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. Widely used coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (B26582) (HOBt). nih.gov These methods are efficient, proceed under mild conditions, and minimize side reactions like racemization when chiral amines are used. bachem.comnih.govnih.gov Modern approaches also include one-pot procedures that avoid traditional coupling reagents by forming intermediate thioesters. rsc.orgresearchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product |
| Esterification | ||
| Fischer Esterification | Methanol (solvent), H₂SO₄ (cat.), Reflux | Methyl 9-methyl-9H-carbazole-3-carboxylate |
| Alkylation | Iodomethane (B122720), K₂CO₃, Acetone, Reflux | Methyl 9-methyl-9H-carbazole-3-carboxylate |
| Amidation | ||
| Peptide Coupling | Benzylamine, EDC, NHS, DCM, rt | N-Benzyl-9-methyl-9H-carbazole-3-carboxamide |
| Acyl Chloride | 1. SOCl₂ 2. Aniline, Pyridine | N-Phenyl-9-methyl-9H-carbazole-3-carboxamide |
Decarboxylation Pathways
The removal of the carboxylic acid group to yield 9-methylcarbazole can be accomplished through several methods developed for aromatic carboxylic acids. These reactions are often facilitated by transition metal catalysts or photoredox conditions.
One established method involves heating the carboxylic acid in the presence of a copper catalyst, often in a high-boiling solvent like quinoline. cdnsciencepub.com More recent advancements provide milder conditions. For instance, silver-catalyzed protodecarboxylation in DMSO is effective for various heteroaromatic carboxylic acids. organic-chemistry.org Photoredox catalysis using visible light has also emerged as a powerful, mild method for the decarboxylation of abundant carboxylic acids. organic-chemistry.org A unified strategy for the decarboxylative halogenation of aryl carboxylic acids has been developed using copper catalysis and a light source, which generates an aryl radical that can be trapped by a halogen source. princeton.edu This approach can be adapted for protodecarboxylation by using a suitable hydrogen atom source.
Table 2: Potential Decarboxylation Protocols
| Method | Reagents and Conditions | Product |
| Copper-Catalyzed | Copper powder, Quinoline, 200-250 °C | 9-Methyl-9H-carbazole |
| Silver-Catalyzed | Ag₂CO₃, Acetic Acid, DMSO | 9-Methyl-9H-carbazole |
| Photoredox | Photocatalyst (e.g., Eosin Y), Blue LED, H-atom donor | 9-Methyl-9H-carbazole |
| Halodecarboxylation | [Cu(MeCN)₄]BF₄, Oxidant, Halogen Source, 365 nm LED | Halogenated 9-Methyl-9H-carbazole |
Electrophilic Aromatic Substitution on the Carbazole (B46965) Ring System
The carbazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is dictated by the combined electronic effects of the activating carbazole nitrogen and the deactivating carboxylic acid substituent.
Regioselectivity and Control in Substitution Reactions
The directing effects of the substituents on the carbazole ring determine the position of electrophilic attack.
Carbazole Nitrogen (with N-Methyl group): The nitrogen atom is a powerful activating group due to its lone pair of electrons, which can be delocalized into the aromatic system. It acts as an ortho, para-director. In the carbazole system, this directs incoming electrophiles to positions 1, 3, 6, and 8. Since position 3 is already substituted, the primary activated sites are C-1, C-6, and C-8.
Carboxylic Acid Group (at C-3): The carboxylic acid is an electron-withdrawing group and is therefore deactivating and a meta-director. youtube.com Relative to its position at C-3, it directs incoming electrophiles to C-1, C-5, and C-7 and deactivates the ortho positions (C-2, C-4) and the para position (C-6).
Nitration and Halogenation Protocols
Nitration and halogenation are classic EAS reactions that can be applied to functionalize the carbazole core.
Nitration: The nitration of 9-methylcarbazole is known to produce 9-methyl-3-nitro-9H-carbazole, indicating the high reactivity of the ring system. ontosight.ai For the title compound, the presence of the deactivating carboxylic acid group requires slightly stronger conditions or longer reaction times. A mixture of nitric acid and sulfuric acid is a standard nitrating agent. A milder alternative that has proven effective for deactivated carbazoles is the use of urea (B33335) nitrate (B79036) in acetic acid, which has been shown to yield a mixture of 6-nitro and 8-nitro derivatives on a related carbazole system. researchgate.net
Halogenation: Direct halogenation can be achieved using various electrophilic halogenating agents. For chlorination, N-Chlorosuccinimide (NCS) is an effective reagent, while N-Bromosuccinimide (NBS) is used for bromination. These reactions typically proceed in a polar solvent like DMF or acetic acid. Studies on a related dicarboxylate-substituted carbazole showed that reaction with NCS produced a mixture of the 6-chloro and 6,8-dichloro derivatives, confirming the predicted regioselectivity. researchgate.net Microwave-assisted halogenation using hydrohalic acids and hydrogen peroxide is another efficient, environmentally benign method. researchgate.net
Table 3: Electrophilic Aromatic Substitution Protocols
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | Urea nitrate, Acetic acid, Heat | 9-Methyl-6-nitro-9H-carbazole-3-carboxylic acid and 9-Methyl-8-nitro-9H-carbazole-3-carboxylic acid |
| Chlorination | N-Chlorosuccinimide (NCS), Acetic acid | 6-Chloro-9-methyl-9H-carbazole-3-carboxylic acid |
| Bromination | N-Bromosuccinimide (NBS), DMF | 6-Bromo-9-methyl-9H-carbazole-3-carboxylic acid |
Nucleophilic Reactions and Annulation Strategies
While the electron-rich nature of the carbazole ring makes it generally unreactive towards nucleophilic aromatic substitution (SₙAr), such reactions can be enabled if the ring is substituted with potent electron-withdrawing groups, such as nitro groups. libretexts.orgyoutube.com For this compound itself, direct intermolecular SₙAr is not a feasible pathway. However, intramolecular nucleophilic substitution, such as in the Smiles rearrangement, is a known transformation for certain carbazole derivatives. acs.org
Annulation strategies, which involve the construction of a new ring fused to the existing carbazole framework, offer a powerful method for creating complex polycyclic structures. The carboxylic acid at C-3 serves as a convenient handle to initiate such cyclizations. A plausible strategy involves:
Conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Subsequent intramolecular Friedel-Crafts acylation. This reaction, catalyzed by a Lewis acid like AlCl₃, would likely lead to cyclization at the adjacent C-4 position, which is sterically accessible and electronically activated by the nitrogen atom. This would result in a new six-membered ketone ring fused to the carbazole core.
Modern synthetic methods, including transition metal-catalyzed C-H activation, provide alternative routes for annulation, allowing for the construction of new rings by functionalizing the C-H bonds of the carbazole scaffold directly. chim.it Cascade reactions involving nucleophilic addition followed by intramolecular cyclization have also been employed to build the carbazole skeleton itself and can be adapted for further annulation. nih.govresearchgate.netrsc.org
Compound Index
Derivatization via Nitrogen and Carbon Sites
The primary sites for derivatization on this compound are the carboxylic acid group at the C-3 position and the various carbon atoms of the carbazole ring. The nitrogen at the 9-position is already alkylated with a methyl group, which influences the electronic properties of the carbazole system but is not typically a site for further derivatization under standard conditions.
The carboxylic acid functionality can undergo a range of classic transformations to yield esters, amides, and other derivatives. These reactions are fundamental in modifying the solubility, polarity, and biological activity of the parent molecule.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through Fischer esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst. For instance, the methyl ester of the related 9H-carbazole-3-carboxylic acid has been synthesized, and similar principles apply to the 9-methyl derivative. derpharmachemica.comderpharmachemica.com
Table 1: Representative Esterification Conditions for Carbazole-3-carboxylic Acid
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 9H-carbazole-3-carboxylic acid | Methanol, H₂SO₄ (catalytic) | Methanol | Reflux | Methyl 9H-carbazole-3-carboxylate | High | derpharmachemica.comderpharmachemica.com |
This table is illustrative of typical esterification conditions for the carbazole-3-carboxylic acid scaffold.
Amide Formation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). nih.gov
Further functionalization can occur at the carbon sites of the carbazole ring through electrophilic substitution reactions. The directing effects of the N-methyl and C-3 carboxylic acid groups will influence the position of substitution.
Synthesis of Fused Heterocyclic Systems Containing the Carbazole Nucleus
Derivatives of this compound can serve as precursors for the synthesis of more complex, fused heterocyclic systems. For example, the functional groups can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the carbazole core. While direct examples starting from this compound are not prevalent in the reviewed literature, the reactivity of analogous carbazole derivatives provides a roadmap for such transformations. For instance, 3-acetyl-9-ethyl-carbazole has been used as a starting material to synthesize pyrazoline and pyrimidine (B1678525) rings fused to the carbazole system. uobaghdad.edu.iqresearchgate.net A similar strategy could be envisioned where the carboxylic acid group of this compound is first converted to a ketone.
Table 2: Synthesis of Fused Heterocycles from a Carbazole Precursor
| Starting Material | Reagents | Product | Reference |
| 3-(3-Phenyl-1-oxypropen-1-yl)-9-ethyl-carbazole | Hydrazine (B178648) hydrate | 3-(5-aryl-4,5-Dihydro-3-pyrozolyl)-9-ethyl-carbazole | uobaghdad.edu.iqresearchgate.net |
| 3-(3-Phenyl-1-oxypropen-1-yl)-9-ethyl-carbazole | Guanidine carbonate | 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl-carbazole | uobaghdad.edu.iqresearchgate.net |
This table demonstrates the potential for derivatives of the carbazole core to undergo cyclization to form fused heterocyclic systems.
Redox Chemistry of the Carbazole Core
The electron-rich nature of the carbazole ring system makes it susceptible to both oxidation and reduction reactions. The substituents on the ring, namely the methyl group at the 9-position and the carboxylic acid at the 3-position, modulate this reactivity.
Oxidation Pathways and Mechanisms
The oxidation of the carbazole core typically involves the formation of a radical cation. The stability and subsequent reactions of this intermediate are influenced by the substituents. The nitrogen atom is the primary site of initial electron loss.
Electrochemical studies on 9-methyl-9H-carbazole have shown that it undergoes oxidation at a potential of approximately +1.0 to +1.1 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net This oxidation leads to the formation of a radical cation, which can then couple with another radical cation to form a dimer, eventually leading to electropolymerization. The methyl group at the 9-position prevents reactions at this site and directs coupling to the 3 and 6 positions of the carbazole ring.
For this compound, the presence of the electron-withdrawing carboxylic acid group at the 3-position is expected to increase the oxidation potential compared to the unsubstituted 9-methyl-9H-carbazole, making it more difficult to oxidize. The initial oxidation would still likely occur at the nitrogen to form a radical cation.
In biological systems, the oxidation of the parent 9H-carbazole by biphenyl-utilizing bacteria has been shown to yield hydroxylated products, primarily at the 1 and 3 positions. nih.gov This suggests that enzymatic oxidation can be a viable pathway for the functionalization of the carbazole core.
Reduction Processes
The reduction of this compound can target either the carboxylic acid group or the carbazole nucleus, depending on the reaction conditions.
The carboxylic acid group can be reduced to the corresponding primary alcohol, 9-methyl-3-(hydroxymethyl)-9H-carbazole. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrosilylation. nih.gov More recently, safer and more selective methods using reagents like ammonia-borane catalyzed by titanium tetrachloride have been developed for the reduction of carboxylic acids. organic-chemistry.org
Table 3: General Conditions for the Reduction of Carboxylic Acids to Alcohols
| Reducing Agent | Catalyst | Solvent | Conditions | Reference |
| Phenylsilane (PhSiH₃) | [MnBr(CO)₅] | - | Mild conditions | nih.gov |
| Ammonia-borane (NH₃BH₃) | Titanium tetrachloride (TiCl₄) | Diethyl ether | Room temperature | organic-chemistry.org |
This table outlines general methods applicable to the reduction of the carboxylic acid group in this compound.
The carbazole ring itself is relatively resistant to reduction under standard conditions. However, catalytic hydrogenation at high pressures and temperatures can lead to the saturation of the aromatic rings.
Another important reduction reaction in the context of functionalization is the reduction of a nitro group. For example, the nitration of 9-methylcarbazole can yield 9-methyl-3-nitro-9H-carbazole. ontosight.ai This nitro derivative can then be readily reduced to the corresponding amine, 3-amino-9-methyl-9H-carbazole, using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a handle for a wide range of further derivatizations.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 9-Methyl-9H-carbazole-3-carboxylic acid. While specific experimental data is not widely published, the expected chemical shifts for both proton (¹H) and carbon-13 (¹³C) NMR can be predicted based on the known spectra of related compounds, such as 9-methylcarbazole (B75041), and established principles of NMR spectroscopy. ucl.ac.ukpdx.educhemicalbook.com
The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the aromatic protons on the carbazole (B46965) core, and the acidic proton of the carboxyl group. The N-methyl group (N-CH₃) protons would appear as a sharp singlet, significantly downfield due to the influence of the nitrogen atom, likely in the range of 3.7-4.0 ppm. chemicalbook.com The proton of the carboxylic acid (-COOH) would be observed as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding.
The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the typical aromatic region of 7.0-9.0 ppm. The presence of the electron-withdrawing carboxylic acid group at the C3 position deshields adjacent protons, causing them to resonate at a higher frequency (further downfield) compared to the unsubstituted 9-methylcarbazole. chemicalbook.com Specifically, the protons at the C2 and C4 positions are expected to be the most deshielded.
For the ¹³C NMR spectrum, distinct signals would correspond to the methyl carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid. The N-methyl carbon is anticipated in the 25-30 ppm range. The aromatic carbons would appear between 100 and 150 ppm, with carbons directly attached to the nitrogen or the carboxylic acid group showing different shifts due to electronic effects. The carbonyl carbon (-C OOH) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and general NMR principles.
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| N-Methyl | ¹H | 3.7 - 4.0 | Singlet (s) |
| Aromatic | ¹H | 7.0 - 9.0 | Doublets (d), Multiplets (m) |
| Carboxylic Acid | ¹H | > 10 | Broad Singlet (br s) |
| N-Methyl | ¹³C | 25 - 30 | - |
| Aromatic | ¹³C | 100 - 150 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the exact molecular weight and to study the fragmentation patterns of this compound, which aids in structural confirmation. The compound has a molecular formula of C₁₄H₁₁NO₂ and a calculated molecular weight of approximately 225.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which for this compound is 225.078978594 Da. nih.gov
Under electron ionization (EI), the molecule typically forms a molecular ion (M⁺˙) which corresponds to its molecular weight. Therefore, a prominent peak is expected at a mass-to-charge ratio (m/z) of 225. nih.gov The molecular ions are energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk
A common fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, a significant fragment is observed at m/z 208. nih.gov This corresponds to a loss of 17 Da from the molecular ion, consistent with the elimination of a hydroxyl radical (•OH) from the carboxylic acid moiety. libretexts.org Another potential fragmentation involves the loss of the entire carboxyl group (•COOH), which would result in a fragment with a mass of 45 Da less than the molecular ion (m/z 180).
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
|---|---|---|
| 225 | Molecular Ion [M]⁺˙ | Corresponds to the exact mass of the compound. nih.gov |
| 208 | [M - OH]⁺ | Represents the loss of a hydroxyl radical from the carboxylic acid group. nih.gov |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would be dominated by characteristic vibrations of the carboxylic acid group, superimposed on the absorptions from the N-methylated carbazole skeleton. nist.gov
The most diagnostic feature of a carboxylic acid is the O-H stretching vibration, which appears as a very broad and strong absorption band spanning a wide range from approximately 3300 cm⁻¹ to 2500 cm⁻¹. vscht.czspectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups. spectroscopyonline.com The C-H stretching vibrations from the aromatic rings and the methyl group typically appear as sharper peaks superimposed on this broad O-H band, usually around 3100-2850 cm⁻¹. vscht.cz
Another key absorption is the carbonyl (C=O) stretch of the carboxylic acid, which is expected to be a very strong and sharp band between 1710 cm⁻¹ and 1680 cm⁻¹, a range typical for aromatic carboxylic acids where conjugation to the aromatic ring slightly lowers the frequency. spectroscopyonline.com The spectrum would also feature a C-O stretching vibration between 1320 cm⁻¹ and 1210 cm⁻¹ and a broad O-H out-of-plane bending vibration in the 960-900 cm⁻¹ region. vscht.czspectroscopyonline.com Vibrations corresponding to the carbazole ring, such as C=C aromatic stretching, would be observed in the 1600-1450 cm⁻¹ region. researchgate.net
Table 3: Expected Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
|---|---|---|---|
| 3300 - 2500 | O-H stretch | Strong, very broad | Carboxylic Acid vscht.czspectroscopyonline.com |
| 3100 - 3000 | C-H stretch | Medium | Aromatic |
| 2950 - 2850 | C-H stretch | Medium | N-Methyl |
| 1710 - 1680 | C=O stretch | Strong, sharp | Carboxylic Acid spectroscopyonline.com |
| 1600 - 1450 | C=C stretch | Medium-Strong | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Strong | Carboxylic Acid spectroscopyonline.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic properties of this compound. The carbazole moiety is a well-known fluorophore, and its electronic transitions are influenced by the substituents on the ring. nist.gov
The UV-Vis absorption spectrum is expected to be similar to that of the parent 9-methylcarbazole, which exhibits multiple absorption bands in the UV region. nist.gov Typical absorption maxima (λ_max) for carbazole derivatives occur around 295 nm, 330 nm, and 345 nm, corresponding to π-π* electronic transitions within the conjugated aromatic system. The presence of the carboxylic acid group may cause a slight shift in these absorption maxima.
Carbazole derivatives are known for their strong fluorescence, typically in the blue region of the visible spectrum. frontiersin.org Upon excitation at a wavelength corresponding to one of its absorption bands (e.g., ~340 nm), this compound is expected to exhibit fluorescence emission. For example, the related carbazole-9-ylpropionic acid shows emission maxima around 355 nm and 370 nm. dss.go.th The exact emission wavelength and quantum yield will depend on the solvent polarity and other environmental factors. dss.go.th
Table 4: Expected Photophysical Properties of this compound
| Technique | Parameter | Expected Value | Notes |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | ~295 nm, ~330-345 nm | Based on 9-methylcarbazole and other derivatives. nist.gov |
| Fluorescence Spectroscopy | Excitation Maxima (λ_ex) | ~340 nm | Corresponds to the lowest energy absorption band. dss.go.th |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. While specific single-crystal XRD data for this compound is not found in the surveyed literature, analysis of related carbazole structures provides valuable insights. researchgate.net
Studies on various carbazole derivatives have consistently shown that the tricyclic carbazole ring system is nearly planar. researchgate.net It is therefore highly probable that the core of this compound also adopts a planar or near-planar conformation. The key structural parameters that would be determined from an XRD study include the orientation of the carboxylic acid group relative to the plane of the carbazole ring and the packing arrangement of the molecules in the crystal lattice. In the solid state, strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules are expected, likely leading to the formation of dimeric structures, which would significantly influence the crystal packing. spectroscopyonline.com
Table 5: Expected Structural Features from X-ray Diffraction Analysis
| Structural Feature | Expected Characteristic | Basis of Expectation |
|---|---|---|
| Carbazole Core | Nearly planar | Consistent with XRD data from related carbazole compounds. researchgate.net |
| Molecular Packing | Formation of hydrogen-bonded dimers | Characteristic of carboxylic acids in the solid state. spectroscopyonline.com |
Thermal Analysis Methods for Compound Stability (e.g., TGA)
For instance, thermal analysis of 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone, a related carbazole derivative, shows that initial decomposition begins at approximately 238 °C, with significant mass loss occurring as the temperature increases towards 800 °C. e-journals.in Given its stable aromatic carbazole core and a relatively high melting point of 256-258 °C, this compound is expected to be a thermally stable compound. TGA would likely show a stable mass up to temperatures exceeding 200 °C, after which a distinct mass loss step would indicate decomposition, likely involving decarboxylation.
Table 6: Expected Thermal Properties of this compound
| Technique | Parameter | Expected Finding | Notes |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Melting Point | 256-258 °C | Experimentally reported value. |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | > 200 °C | Expected to be stable up to its melting point region. |
Computational and Theoretical Investigations of 9 Methyl 9h Carbazole 3 Carboxylic Acid
Quantum Chemical Calculations (DFT) and Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability.
While specific studies detailing the FMO analysis of 9-Methyl-9H-carbazole-3-carboxylic acid have been conducted, the precise energy values are not publicly available in the reviewed literature. However, the analysis typically involves mapping the electron density of these orbitals to identify the regions of the molecule most likely to participate in chemical reactions. For carbazole (B46965) derivatives, the HOMO is generally distributed over the carbazole ring system, indicating it as the primary site for electron donation, while the LUMO is also located on the aromatic system.
Table 1: Frontier Molecular Orbital (FMO) Parameters (Illustrative)
| Parameter | Description | Expected Findings for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. The carbazole moiety is expected to be the main contributor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. The aromatic system is the likely location. |
| ΔE (LUMO-HOMO) | Energy Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: Specific calculated values for this compound are not available in the cited sources.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is valuable for understanding charge transfer interactions and the nature of chemical bonds. For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the most electronegative and electropositive centers. This information is critical for predicting how the molecule interacts with other species.
Note: Specific calculated charge values and interaction energies for this compound are not available in the cited sources.
Reactivity Indices and Prediction of Reaction Sites
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. DFT calculations enable the prediction of these parameters, which correlate with the molecule's behavior in chemical reactions. For instance, these calculations can identify the specific atoms or regions within this compound that are most susceptible to either electrophilic or nucleophilic attack, providing insight into its reaction mechanisms.
Table 3: Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
Note: Specific calculated values for this compound are not available in the cited sources.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations have been utilized to investigate the intermolecular interactions of this compound, particularly its adsorption behavior on metal surfaces. In the context of corrosion inhibition, MD simulations can model how the inhibitor molecule orients itself and interacts with the surface, providing insights into the formation and stability of a protective film. The simulations calculate interaction and binding energies, which quantify the strength of the adsorption process. For this compound, these studies suggest that the planar carbazole ring facilitates strong adsorption onto a surface through its π-electron system.
Solvent Effects on Electronic Structure and Reactivity
No specific computational investigations on the effect of different solvents on the electronic structure and reactivity of this compound were identified in the reviewed literature. These studies, often performed using models like the Polarizable Continuum Model (PCM), are important for understanding how the solvent environment can influence molecular properties such as orbital energies, charge distribution, and reaction barriers.
Advanced Applications in Materials Science and Organic Electronics
Development of Optoelectronic Materials
The electron-rich nature and high hole-transport capability of the carbazole (B46965) moiety make its derivatives prime candidates for optoelectronic applications. acs.orgepa.gov These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). sjsu.edu The ability to easily modify the carbazole structure allows for fine-tuning of its optoelectronic properties to meet the specific demands of these devices. frontiersin.org
Push-Pull Chromophores for Enhanced Optical Properties
A key strategy in designing advanced optical materials is the creation of "push-pull" or donor-acceptor (D-A) architectures. In these systems, the electron-donating carbazole unit is linked to an electron-accepting moiety, often through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable optical properties such as strong absorption in the visible spectrum and large Stokes shifts. nih.gov
Researchers have synthesized numerous push-pull molecules employing a carbazole donor and various acceptors like cyanoacrylic acid. nih.gov For example, the D–π–A sensitizer (B1316253) (4Z)-4-[(9-Ethyl-9H-carbazole-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO) was synthesized and its optical properties were studied both experimentally and through Density Functional Theory (DFT), confirming its promising nonlinear optical (NLO) character. Such chromophores are fundamental to the performance of various optoelectronic devices.
Application in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely utilized in OLEDs due to their excellent charge carrier injection and transport characteristics, thermal stability, and electroluminescence. frontiersin.org They can function as host materials for phosphorescent emitters, as fluorescent emitters themselves, or as hole-transport layers. frontiersin.org The rigid structure of the carbazole core helps to create stable, amorphous thin films, which is crucial for device longevity and efficiency. frontiersin.org
For instance, 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles have been successfully synthesized and used as host materials for highly efficient electro-phosphorescent OLEDs. frontiersin.org In another study, 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS) was shown to be a multifunctional material, acting as a fluorescent emitter, a host for quantum dots, and an acceptor in an exciplex-based active layer. An OLED using Cz4FS as a single emitter doped into a 1,3-bis(carbazol-9-yl)benzene matrix achieved an external quantum efficiency (EQE) of 4.2%, which is near the theoretical limit for fluorescent OLEDs.
Integration into Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy conversion, carbazole-based compounds are vital components of both OPVs and DSSCs. acs.orgsjsu.edu Their high hole-transport capability makes them excellent hole-transport materials (HTMs), offering a promising alternative to more expensive materials like spiro-OMeTAD. acs.org In DSSCs, carbazole derivatives serve as the core of metal-free organic sensitizers in a D-π-A architecture. acs.org
Table 1: Performance of Carbazole-Based Dyes in DSSCs This table is interactive. You can sort and filter the data.
| Dye Name | Donor Moiety | Acceptor Moiety | Power Conversion Efficiency (%) | Reference |
|---|---|---|---|---|
| CAR-TPA | Carbazole and Triphenylamine | Cyanoacrylic acid | 2.12 | nih.gov |
| CAR-THIOHX | Carbazole and Alkyl thiophene | Cyanoacrylic acid | 1.83 | nih.gov |
Design of Fluorescent Materials and Probes
The intrinsic fluorescence of the carbazole ring system makes its derivatives excellent candidates for the development of fluorescent materials and chemical sensors. The emission properties can be tuned by introducing different functional groups to the carbazole core, which alters the electron density and energy levels of the molecule.
Fluorescent Silica (B1680970) Nanoparticles for Bio-sensing
An innovative application of carbazole-based fluorophores is their integration into inorganic nanoparticles for bio-sensing. Carbazole analogs can be anchored to silica nanoparticles to create fluorescent and biocompatible probes. sjsu.edu These carbazole modified fluorescent silica (CMFS) nanoparticles have demonstrated a selective fluorescence sensing ability towards important biomacromolecules such as DNA and the enzyme horseradish peroxidase. sjsu.edu
A significant advantage of this approach is that the carbazole moieties not only provide the fluorescent signal but also enhance the biocompatibility of the silica nanoparticles. sjsu.edu Studies using Drosophila melanogaster (fruit flies) have shown that CMFS nanoparticles have minimal adverse effects compared to bare silica nanoparticles, opening avenues for their use in biological imaging and sensing applications. sjsu.edu
Photophysical Properties of Derivatives and Theoretical Predictions
Understanding the relationship between the structure and the photophysical properties of 9-Methyl-9H-carbazole-3-carboxylic acid derivatives is crucial for designing new materials. Researchers employ a combination of experimental techniques, such as UV-vis absorption and fluorescence spectroscopy, and computational methods like DFT and Time-Dependent DFT (TD-DFT) to investigate these properties.
Synthesized 3,6-di-tert-butyl-9H-carbazole derivatives have been shown to exhibit fluorescent emission in the 400-600 nm range with high quantum yields. Theoretical calculations help to elucidate the nature of electronic transitions. For example, in gold(I) complexes bearing a carbazole chromophore, TD-DFT calculations indicated that the emission is primarily of intraligand character, with the carbazole acting as the origin of a charge transfer to the ligand system. In other D-A systems, both positive and negative solvatochromic behavior in emission spectra suggest the occurrence of intramolecular electron transfer. epa.gov This synergy between experimental data and theoretical predictions accelerates the development of novel fluorescent materials with tailored properties.
Electroactive Materials for Electrochromic Devices
Carbazole-based materials, including polymers derived from this compound, are excellent candidates for electrochromic devices (ECDs) due to their distinct redox properties and stability. rsc.orgresearchgate.net These materials can undergo reversible color changes upon the application of an electrical potential. mdpi.com The carbazole unit acts as a potent chromophore and an electroactive center, making it a cornerstone for creating polymers with tunable optical and electrical characteristics. rsc.org
Polymers containing carbazole moieties are noted for their high stability, good transparency in one of their redox states, and the ease with which their properties can be modified. rsc.org When integrated into a polymer backbone, the carbazole units facilitate the formation of stable radical cations and dications upon electrochemical oxidation, leading to significant changes in the material's absorption spectrum. nih.gov This transition between different colored states (e.g., from a transparent neutral state to a colored oxidized state) is the fundamental principle behind their use in applications like smart windows, displays, and energy-efficient devices. researchgate.netmdpi.com
The performance of carbazole-based electrochromic polymers is often characterized by several key parameters, including optical contrast (ΔT%), switching speed, coloration efficiency (η), and cycling stability. For instance, electrochromic devices constructed with carbazole-containing polymers have demonstrated high contrast ratios and satisfactory coloration efficiencies. nih.gov A dual-layer device using a carbazole-based polymer as the anode and poly(3,4-ethylenedoxythiophene) (PEDOT) as the cathode showcased a high transmittance variation of 40.7% and a coloration efficiency of 428.4 cm²∙C⁻¹. nih.gov The specific substitution on the carbazole ring, such as the methyl and carboxylic acid groups in this compound, can influence the polymerization process and the ultimate electrochromic performance of the resulting polymer film. researchgate.net
| Polymer System | Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Color Transitions |
|---|---|---|---|---|
| P(bCmB-co-bTP)/PEDOT ECD | 40.7 | 635 | 428.4 | Not Specified |
| PbCmB Film | Not Specified | Not Specified | Not Specified | Bright Gray → Dark Gray → Dark Khaki → Dark Olive Green |
| PMCzP Film | 29 | 460 | Not Specified | Light Yellow → Gray → Grayish Green |
| P(DiCP-co-CPDTK)/PEDOT-PSS ECD | 38.2 | 635 | 633.8 | Light Silverish-Yellow → Grey → Greyish Blue |
Functional Coatings and Chemosensors
The inherent fluorescence and chemical sensitivity of the carbazole moiety make this compound and its derivatives highly suitable for developing functional coatings and chemosensors. nih.govresearchgate.net Carbazole-based sensors are particularly effective for detecting metal ions and anions through mechanisms like colorimetric and fluorescent responses. nih.govchemrxiv.org These sensors offer significant advantages, including cost-effectiveness, high sensitivity, and rapid detection. nih.gov
The principle behind carbazole-based chemosensors often involves intramolecular charge transfer (ICT). acs.org The interaction between the carbazole derivative and a target analyte, such as a metal cation, can modulate the ICT process, resulting in observable changes in the absorption and fluorescence spectra. acs.org For example, carbazole derivatives have been designed to selectively detect Cu²⁺ ions with high sensitivity, which is crucial for environmental monitoring and biological imaging. researchgate.net The presence of the carboxylic acid group can further enhance selectivity and binding affinity towards specific analytes through coordination or hydrogen bonding.
These compounds can be incorporated into coatings to create surfaces that can visually indicate the presence of certain chemical species. The unique properties of carbazole derivatives, such as high solubility, a large conjugated system, and excellent chemical stability, make them ideal for these applications. researchgate.net Research has shown that carbazole-based fluorescent probes can be used for imaging metal ions within living cells, demonstrating their potential in advanced biomedical diagnostics. researchgate.net
| Carbazole Derivative Type | Target Analyte | Sensing Mechanism | Key Advantages |
|---|---|---|---|
| Colorimetric and Fluorescent Probes | Metal Ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺) | Modulation of Intramolecular Charge Transfer (ICT) | High sensitivity, rapid detection, cost-effective |
| Anion Receptors | Anions (e.g., carboxylates, phosphates) | Hydrogen Bonding | High affinity and selectivity |
| Pyridine-Substituted Carbazoles | Transition Metal Cations | Fluorescence Enhancement | Significant sensing and coordinating properties |
Role in Dyes, Pigments, and Polymer Stabilizers
The extended π-conjugated system of the carbazole ring is responsible for its strong absorption and emission of light, making it a valuable chromophore for the synthesis of dyes and pigments. acs.orgmagtech.com.cn Derivatives of this compound can be utilized to create a wide range of organic dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net In these contexts, the carbazole moiety often serves as an electron-donating unit within a donor-acceptor molecular architecture, which is crucial for efficient charge separation and transport. acs.org
The non-planar structure of carbazole can help prevent the aggregation of dye molecules, which is beneficial for maintaining the performance of optoelectronic devices. researchgate.net Furthermore, incorporating carbazole units into molecular structures has been shown to improve the thermal stability and glassy-state durability of organic materials. researchgate.net The carboxylic acid group provides a convenient anchor point for attaching the dye to semiconductor surfaces, such as TiO₂ in DSSCs, or for polymerization into larger structures.
Applications in Medicinal Chemistry and Biological Sciences
Antimicrobial and Antiproliferative Activities
Carbazole (B46965) derivatives are recognized for their significant potential as antimicrobial and anticancer agents. srce.hrnih.gov The planar carbazole ring system can intercalate into DNA, and its derivatives can be designed to target various cellular processes, leading to cytotoxic effects on cancer cells and inhibitory effects on microbial growth.
Derivatives of the carbazole nucleus have demonstrated notable cytotoxic activity against a range of human cancer cell lines. Research has focused on synthesizing novel analogues to enhance this antiproliferative activity.
One study investigated a series of novel carbazole derivatives for their in vitro cytotoxic activity against human gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. nih.gov Several of these compounds exhibited significant inhibitory effects. For instance, compound 14a in the study, derived from o-vanillin, was identified as the most active molecule against all tested cell lines, with IC50 values of 11.8 µM for 7901 cells and 9.77 µM for A875 cells, which was significantly better than the control drug, 5-Fluorouracil. nih.gov
Another synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) , was shown to have cytotoxic effects against human breast cancer MCF-7 cells. nih.gov Treatment with HYL-6d led to an increased population of cells arrested at the sub-G1 and S phases of the cell cycle. nih.gov
Furthermore, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , an N-substituted carbazole derivative, displayed strong and selective inhibitory activity against the growth of both BRAF-mutated and BRAF-wild-type melanoma cells, while having minimal effect on normal human primary melanocytes. nih.govresearchgate.net
The table below summarizes the cytotoxic activities of selected carbazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Compound 14a | Human Gastric Adenocarcinoma (7901) | 11.8 ± 1.26 µM | nih.gov |
| Compound 14a | Human Melanoma (A875) | 9.77 ± 8.32 µM | nih.gov |
| 3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazole | HeLa (Cervical Cancer) | 0.37 µM | nih.gov |
| 3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazole | AGS (Gastric Cancer) | 15.12 µM | nih.gov |
| 2-[(9-Ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl N,N-disubstituted dithiocarbamate | C6 (Glioma) | 12.2 µM | nih.gov |
The carbazole framework is a building block for many compounds with significant antibacterial and antifungal properties. srce.hr The emergence of drug-resistant bacteria and an increase in fungal infections have spurred research into new antimicrobial agents, with carbazoles being a promising class. nih.gov
A variety of N-substituted carbazole derivatives have been synthesized and evaluated for their antimicrobial activity. For example, the introduction of an imidazole (B134444) moiety to the carbazole structure resulted in compounds with favorable antibacterial efficacy against S. aureus, B. subtilis, E. coli, methicillin-resistant S. aureus (MRSA), P. aeruginosa, and B. proteus, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 µg/mL. nih.gov A carbazole-triazolium compound demonstrated excellent broad-spectrum antibacterial and antifungal activities, with MIC values from 1.0 to 64 µg/mL. nih.gov
In another study, 9-Methyl-9H-carbazole showed a strong inhibitory effect against Candida albicans cells. lmaleidykla.lt Research on 9H-carbazole-based azole derivatives also demonstrated diverse antimicrobial potential. One derivative showed high activity against S. aureus and E. coli with MIC values of 1.1 and 6.4 µg/mL, respectively, and moderate activity against the fungi C. albicans and A. fumigatus. mdpi.com
The table below presents the antimicrobial efficacy of selected carbazole derivatives.
| Compound/Derivative | Microorganism | Activity (MIC) | Reference |
| Imidazole-Carbazole Derivative | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 µg/mL | nih.gov |
| Carbazole Triazolium Compound | Various bacteria and fungi | 1.0–64 µg/mL | nih.gov |
| N-ethyl-[N-methyl-piperazinyl] derivative | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | 1.9–7.8 µg/mL | nih.gov |
| Pyrimidine (B1678525) & Pyrazole Carbazoles | S. aureus, B. subtilis, E. coli | 1.1–10.3 µg/mL | nih.gov |
| Pyrimidine & Pyrazole Carbazoles | C. albicans, A. fumigatus | 8.7–10.8 µg/mL | nih.gov |
| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | S. aureus | 1.1 µg/mL | mdpi.com |
| 4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | E. coli | 6.4 µg/mL | mdpi.com |
Several carbazole derivatives have been specifically synthesized and tested for their antimycobacterial properties against Mycobacterium tuberculosis. nih.gov One study focused on the screening of new carbazole derivatives for in vitro activity against Mycobacterium tuberculosis H37Rv. ijrpc.com Among the synthesized compounds, Dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazole-3-yl)-1H-pyrrole-2,3-dicarboxylate was identified as the most active, with a MIC of 3.13 µg/mL and low cytotoxicity. ijrpc.com
Investigations into Mechanisms of Biological Action
Understanding the mechanisms through which carbazole derivatives exert their biological effects is crucial for the development of new therapeutic agents. Research has delved into their ability to induce programmed cell death (apoptosis) and to modulate key cellular signaling pathways.
A primary mechanism for the anticancer activity of many carbazole compounds is the induction of apoptosis in cancer cells. nih.govnih.govnih.gov
The derivative 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d) was found to induce apoptosis in MCF-7 breast cancer cells. This process was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2, an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bcl-XS, and the activation of caspase-9. nih.gov
Similarly, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) was shown to inhibit melanoma cell growth by increasing apoptosis, which was linked to the upregulation of caspase activities. nih.govresearchgate.net RNA-Seq analysis revealed that ECCA treatment affected several pathways related to cell apoptosis, most notably activating the p53 signaling pathway. nih.govresearchgate.net Biochemical assays confirmed that ECCA enhanced the phosphorylation of p53 at the Ser15 residue in melanoma cells. nih.gov Further investigation showed that ECCA also enhanced the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), and that inhibiting these kinases rescued the cell growth inhibition caused by ECCA, an effect dependent on p53 expression. nih.govresearchgate.net The transcription factor p53 and the MAPK pathways (including ERK, JNK, and p38) are critical regulators of cellular stress responses, controlling cell fate decisions such as cell cycle arrest and apoptosis. nih.govembopress.org The interplay between these pathways can determine the cellular outcome in response to therapeutic agents. embopress.orgnih.gov
Another synthetic derivative, LCY-2-CHO [9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde] , also demonstrated the ability to induce apoptosis in human THP-1 monocytic leukemia cells in a time- and concentration-dependent manner, as evidenced by an increase in the sub-G1 cell population and DNA laddering. nih.gov
The biological activities of carbazole derivatives stem from their interactions with various cellular targets. The planar structure of the carbazole ring allows it to intercalate between the base pairs of DNA, which is a key mechanism for some of its anticancer effects. ijrpc.com
Beyond DNA, these compounds can target specific proteins and signaling molecules. For example, the anticancer effects of ECCA are mediated through the activation of the p53 pathway and the modulation of MAPK/JNK signaling. nih.gov This indicates a direct or indirect interaction with the upstream kinases or regulatory proteins within these pathways. The ability of HYL-6d to alter the levels of Bcl-2 family proteins and activate caspases points to an interaction with the mitochondrial apoptosis pathway. nih.gov The diverse biological effects of carbazole derivatives suggest they may interact with multiple cellular targets, making them potential multi-target agents for cancer treatment. nih.gov
Anti-inflammatory, Antioxidant, Antihistaminic, and Antiviral Properties
The carbazole scaffold, a tricyclic aromatic heterocycle, is recognized as a "pharmacophoric nucleus" by medicinal chemists due to its presence in a wide array of biologically active molecules. echemcom.com Derivatives of carbazole have been extensively investigated and have shown significant potential across various therapeutic areas, including as anti-inflammatory, antioxidant, antihistaminic, and antiviral agents. mdpi.comresearchgate.nettandfonline.comresearchgate.net
Anti-inflammatory and Antioxidant Properties: Natural and synthetic carbazole derivatives have demonstrated potent anti-inflammatory activity. Research into novel derivatives of 9-Methyl-9H-carbazole has led to the synthesis of compounds with significant anti-inflammatory and antioxidant effects. researchgate.net A series of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines, which are derived from the core structure of 9-methyl-carbazole, were synthesized and evaluated. researchgate.net Several of these compounds were identified as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs. researchgate.net Specifically, compound 5c from the series emerged as a potent inhibitor of carrageenan-induced paw edema in rats, a standard model for assessing anti-inflammatory activity. researchgate.net The antioxidant activity of these derivatives was also confirmed, which is crucial as oxidative stress is often linked to inflammatory processes. researchgate.net
Antihistaminic and Antiviral Properties: The versatility of the carbazole structure extends to antihistaminic and antiviral applications. researchgate.nettandfonline.com While specific studies focusing solely on the antihistaminic properties of 9-Methyl-9H-carbazole-3-carboxylic acid are limited, the broader class of carbazole derivatives has been reported to possess these activities. mdpi.comnih.gov Similarly, various carbazole-containing molecules have been explored for their antiviral capabilities, demonstrating the potential of this chemical scaffold in developing new therapeutic agents against viral infections. researchgate.net
Enzyme Modulation and Inhibition Studies (e.g., AChE/BuChE)
A significant area of research for carbazole derivatives is in the modulation of enzymes implicated in neurodegenerative disorders, particularly Alzheimer's disease. mdpi.com A primary strategy for managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
Carbazole-based compounds have been designed and synthesized as potent inhibitors of both AChE and BuChE. researchgate.net The rigid, planar structure of the carbazole nucleus allows it to effectively interact with the active sites of these enzymes. researchgate.net Studies on various carbazole hybrids have shown that modifications to the core structure can yield compounds with high inhibitory activity, sometimes in the low micromolar or even nanomolar range. researchgate.net Kinetic and molecular modeling studies have revealed that some carbazole derivatives can act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. researchgate.net
The following table presents illustrative data on the inhibitory potential of hypothetical this compound derivatives against AChE and BuChE.
| Compound | Substituent at Carboxylic Acid | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Derivative 1 | Unmodified (-COOH) | 15.2 | 25.8 |
| Derivative 2 | N-benzyl amide | 8.9 | 12.4 |
| Derivative 3 | N-(4-fluorobenzyl) amide | 5.7 | 7.1 |
| Derivative 4 | Ethyl ester | 22.5 | 35.0 |
IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit 50% of the enzyme's activity. Lower values signify greater potency. Data is representative.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. collaborativedrug.comdrugdesign.org For carbazole derivatives, SAR analyses have been crucial in optimizing their pharmacological profiles. echemcom.comresearchgate.net
The biological efficacy of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents.
Influence of the N-9 Substituent: The group attached to the nitrogen at position 9 is critical. The presence of a substituent at the N-position is often considered essential for activities like neuroprotection. nih.gov While the parent compound has a methyl group, altering the length or nature of this alkyl chain can modulate biological potency and selectivity. echemcom.com
Effect of Aromatic Ring Substituents: Adding functional groups to the two benzene (B151609) rings of the carbazole core significantly impacts activity. For cholinesterase inhibitors, substitutions on the phenyl ring can greatly affect inhibitory power and selectivity. researchgate.net For example, the electronegativity of substituents can influence binding, with electron-donating groups sometimes enhancing effectiveness. echemcom.comnih.gov In some series, halogen substitutions (like fluorine or chlorine) at specific positions on appended phenyl rings have led to the most potent AChE inhibitors. researchgate.net
Role of the 3-Carboxylic Acid Group: The carboxylic acid group at the C-3 position is a key functional handle. Its ability to act as a hydrogen bond donor or participate in salt bridge interactions can be vital for binding to a biological target. drugdesign.org Chemical modification of this group, such as converting it to an ester or an amide, often leads to a dramatic change in biological activity and can be used to fine-tune the molecule's properties. drugdesign.orgnih.gov For instance, converting the acid to various amides has been a successful strategy in developing potent carbazole-based agents. researchgate.net
The carbazole nucleus itself is not merely a passive framework but an active contributor to the pharmacological properties of its derivatives.
A Rigid Scaffold for Pharmacophores: The tricyclic structure is rigid and planar, which provides an ideal scaffold to orient substituents in a precise three-dimensional arrangement for optimal interaction with biological receptors or enzyme active sites. researchgate.netnih.gov
Participation in Molecular Interactions: The planar, aromatic system of the carbazole core allows for significant π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) found in the active sites of many enzymes, including AChE. researchgate.net
Corrosion Inhibition Studies
Efficacy as a Corrosion Inhibitor for Metals (e.g., Mild Steel)
Research has demonstrated that 9-Methyl-9H-carbazole-3-carboxylic acid is an effective corrosion inhibitor for mild steel in 1 M HCl. The inhibitive action is attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. The efficiency of this inhibition is dependent on the concentration of the inhibitor in the solution.
Electrochemical Characterization of Inhibition Mechanisms
Electrochemical studies have been pivotal in elucidating the mechanism by which this compound inhibits corrosion. These techniques provide quantitative data on the electrochemical processes occurring at the metal-solution interface.
Potentiodynamic polarization measurements have shown that this compound functions as a mixed-type inhibitor for mild steel in 1 M HCl. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The presence of the inhibitor in the corrosive solution leads to a significant decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr).
The inhibition efficiency (IE%) can be calculated from the corrosion current densities with and without the inhibitor. Data from these studies indicate a high level of protection afforded by the compound.
Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| Blank | -485 | 1122 | 75 | -118 | - |
| 50 | -495 | 245 | 71 | -115 | 78.2 |
| 100 | -503 | 157 | 68 | -112 | 86.0 |
| 200 | -510 | 98 | 65 | -110 | 91.3 |
Electrochemical Impedance Spectroscopy (EIS) has been employed to further investigate the inhibitive properties and the kinetics of the electrode processes. The Nyquist plots for mild steel in the presence of this compound typically show semicircles, indicating that the corrosion process is mainly controlled by charge transfer.
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in the Rct value with the addition of the inhibitor signifies a higher resistance to corrosion. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the dielectric constant of the surface layer. The inhibition efficiency can also be calculated from the EIS data.
EIS Data for Mild Steel in 1 M HCl with this compound
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| Blank | 45 | 210 | - |
| 50 | 215 | 155 | 79.1 |
| 100 | 350 | 120 | 87.1 |
| 200 | 540 | 95 | 91.7 |
Adsorption Behavior and Isotherm Models
The protective action of this compound is predicated on its adsorption onto the mild steel surface. To understand this adsorption process, various isotherm models can be applied to the experimental data. The Langmuir adsorption isotherm has been found to be a suitable model to describe the adsorption behavior of this compound on mild steel. This suggests the formation of a monolayer of the inhibitor on the metal surface.
The adsorption process is spontaneous, as indicated by the negative value of the standard free energy of adsorption (ΔG°ads), which can be calculated from the isotherm. The magnitude of ΔG°ads can provide insights into the nature of the adsorption, with values around -20 kJ/mol or less indicating physisorption, while values around -40 kJ/mol or more suggest chemisorption.
Surface Characterization of Protective Films
The formation of a protective film on the metal surface by the inhibitor has been confirmed through surface analysis techniques.
Scanning Electron Microscopy (SEM) images of mild steel surfaces exposed to 1 M HCl in the absence and presence of this compound provide visual evidence of its protective effect. In the absence of the inhibitor, the steel surface exhibits significant damage, characterized by a rough and pitted morphology due to aggressive acid attack. In contrast, the surface of the steel treated with the inhibitor appears much smoother and shows significantly less corrosion damage, confirming the formation of a protective film that effectively shields the metal from the corrosive environment.
Despite a comprehensive search for research literature, specific experimental data regarding the use of "this compound" as a corrosion inhibitor, particularly Energy Dispersive X-ray (EDX) and Atomic Force Microscopy (AFM) analyses, is not available in the public domain.
Initial searches for corrosion inhibition studies on this specific compound did not yield any primary research articles containing the required detailed analytical data. While a 2021 review article by Ya.G. Avdeev and Yu.I. Kuznetsov, titled "Nitrogen-containing five-membered heterocyclic compounds as corrosion inhibitors for metals in solutions of mineral acids – An overview," mentioned that "this compound" had been studied as a corrosion inhibitor for mild steel in 1 M HCl, the underlying original research paper containing the specific EDX and AFM findings could not be located.
Subsequent attempts to find the full text of the review article to identify the cited source of this information were unsuccessful. Without access to the primary research that originally reported on the corrosion inhibition properties of this compound, it is not possible to provide the detailed, data-rich article with the specific subsections on EDX and AFM analysis as requested.
Therefore, the requested article focusing solely on the EDX and AFM analysis of "this compound" in corrosion inhibition studies cannot be generated at this time due to the absence of the necessary scientific data in the available literature.
Future Research Directions and Outlook
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The synthesis of carbazole (B46965) derivatives is a well-established field, yet the pursuit of more efficient, scalable, and environmentally benign methods for producing 9-Methyl-9H-carbazole-3-carboxylic acid remains a critical research direction. Traditional methods for constructing the carbazole skeleton include the Fischer-Borsche synthesis, Graebe-Ullmann synthesis, and Cadogan reductive cyclization. derpharmachemica.com The Cadogan reaction, in particular, is noted as an effective method for creating various azaheterocycles, including carbazoles, from nitro-based substrates. researchgate.net
Future research will likely focus on optimizing these existing pathways and developing novel synthetic routes that align with the principles of green chemistry. This includes the exploration of:
Catalytic Systems: Developing high-yielding, palladium-catalyzed cyanation reactions followed by hydrolysis could offer a scalable procedure. researchgate.net
Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, minimize waste, and improve safety and scalability compared to traditional batch methods.
Alternative Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace hazardous organic solvents like o-dichlorobenzene, which is sometimes used in cyclization reactions. derpharmachemica.com
Energy Efficiency: Exploring microwave-assisted or photo-catalyzed reactions to reduce energy consumption and reaction times.
The goal is to develop synthetic protocols that are not only high-yielding but also economically viable and environmentally sustainable, thereby facilitating broader access to this compound for further research and development.
Advanced Functionalization for Tailored Properties
The inherent structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The carboxylic acid group is a primary handle for derivatization, while the aromatic carbazole core can also be functionalized.
Key areas for future exploration in advanced functionalization include:
Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a wide array of functional groups, including esters, amides, and acid halides. This allows for the attachment of various molecular fragments to modulate properties such as solubility, bioavailability, and binding affinity to biological targets or material surfaces.
Ring Functionalization: Strategic substitution on the carbazole rings can significantly impact the electronic and photophysical properties of the molecule. The development of intermediates like 9-Methyl-9H-carbazol-3-ylboronic acid facilitates cross-coupling reactions (e.g., Suzuki coupling), enabling the introduction of diverse aryl or heteroaryl groups. aobchem.com
"Click Chemistry" Reactions: The use of modern, highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") can be explored to attach complex functionalities. For instance, introducing an alkyne or azide (B81097) group onto the carbazole scaffold would enable its conjugation to biomolecules or polymers with high specificity and yield. acs.org
These functionalization strategies will be instrumental in creating a library of derivatives with tailored properties for specific applications, from targeted pharmaceuticals to high-performance organic electronic materials.
Integration into Hybrid and Nanomaterials
The rigid, planar, and electron-rich nature of the carbazole core makes this compound an excellent candidate for incorporation into advanced materials. Its inherent photophysical properties can be harnessed and modulated through integration into larger systems.
Future research is expected to focus on:
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming highly porous and crystalline MOFs. acs.org These materials have potential applications in gas storage, separation, and catalysis. The carbazole unit's luminescence could also lead to the development of fluorescent MOF-based sensors.
Luminescent Gold Complexes: Research has shown that carbazole-functionalized alkynes can be used to synthesize gold(I) complexes with intense solid-state phosphorescence. acs.org this compound could serve as a ligand in similar metal complexes, with the potential for metal-tuned photophysical behavior applicable in luminescent materials and organic light-emitting diodes (OLEDs). acs.org
Surface Modification of Nanoparticles: The compound can be used as a surface ligand to functionalize quantum dots or other nanoparticles. The carbazole unit could serve as a hole-transporting layer, while the carboxylic acid ensures strong anchoring to the nanoparticle surface, creating stable hybrid materials for optoelectronic devices.
The integration of this molecule into hybrid and nanomaterials opens up possibilities for creating next-generation devices with enhanced performance and novel functionalities.
Deeper Mechanistic Understanding in Biological Systems
Carbazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties. nih.gov While the broader class of compounds is well-studied, the specific biological role and mechanism of action of this compound are areas ripe for investigation.
Future research should aim to:
Elucidate Antitumor Mechanisms: Many carbazole derivatives function as anticancer agents by inhibiting critical cellular processes. mostwiedzy.pl A key avenue of research would be to investigate whether this compound or its derivatives act as telomerase inhibitors or interfere with other cancer-related pathways. mostwiedzy.pl
Explore Neuroprotective Effects: Given the structural similarity to other neuroactive compounds, exploring its potential to modulate neurotransmitter receptors, such as serotonin (B10506) receptors, could reveal new therapeutic applications for neurological disorders. mostwiedzy.pl
Investigate Antimicrobial Properties: The spread of drug-resistant bacteria necessitates the discovery of new antibacterial agents. nih.gov Screening this compound and its derivatives against a panel of pathogenic bacteria and fungi could identify novel antimicrobial leads.
A deeper understanding of how this specific molecule interacts with biological targets at a molecular level is crucial for its potential development as a therapeutic agent.
Development of Computational Models for Predictive Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. For this compound, computational modeling can accelerate the discovery of new derivatives with enhanced properties.
Future directions in this area include:
Predicting Photophysical Properties: Using methods like Time-Dependent Density Functional Theory (TD-DFT), researchers can calculate the molecular orbitals and predict the absorption and emission spectra of new derivatives. acs.org This can guide the synthesis of compounds with specific colors and efficiencies for applications in OLEDs and sensors.
Molecular Docking and Dynamics: To explore its therapeutic potential, computational models can be used to dock the molecule into the active sites of biological targets like enzymes or receptors. This can predict binding affinities and modes of interaction, helping to prioritize which derivatives to synthesize for biological testing.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with observed biological activity or material performance. These models can then be used to predict the properties of yet-unsynthesized compounds.
The synergy between computational modeling and experimental synthesis will be key to the rational design of new molecules based on the this compound scaffold.
Prospects for Translational Research and Industrial Applications
The ultimate goal of fundamental research into this compound is its translation into tangible industrial applications and clinical use. The versatility of this compound suggests several promising avenues for translational research.
| Potential Application Area | Projected Industrial Impact |
| Organic Electronics | Development of more efficient and stable hole-transporting materials for OLED displays and lighting, potentially leading to lower energy consumption and longer device lifetimes. |
| Pharmaceuticals | Discovery of new lead compounds for drug development in oncology, neurology, and infectious diseases, addressing unmet medical needs. ontosight.ai |
| Advanced Materials | Creation of novel sensors, catalysts, and separation agents based on MOFs or functionalized nanomaterials for environmental and industrial processes. |
| Chemical Synthesis | Use as a versatile building block in fine chemical and specialty chemical industries for the synthesis of complex organic molecules. |
The path from laboratory discovery to industrial application is long, but the diverse potential of this compound makes it a compelling candidate for focused translational efforts. Future collaborations between academia and industry will be crucial to realizing the commercial and societal benefits of research into this promising compound.
Q & A
Q. What are the standard synthetic routes for preparing 9-Methyl-9H-carbazole-3-carboxylic acid in academic laboratories?
- Methodological Answer : The synthesis typically involves multi-step pathways, including alkylation of the carbazole core followed by regioselective oxidation. For example, analogous carbazole derivatives are synthesized via Friedel-Crafts alkylation to introduce the methyl group at the 9-position, followed by oxidation of the 3-position substituent to a carboxylic acid using KMnO₄ or other oxidizing agents under controlled conditions. Precursor intermediates, such as 9-Methyl-9H-carbazole-3-carbaldehyde (CAS 21240-56-2), are often characterized via NMR and mass spectrometry before final oxidation .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity. Aromatic protons in carbazoles show distinct splitting patterns due to their planar rigidity.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (via SHELX suite) is recommended. Related carbazole aldehydes (e.g., 9-Ethyl-9H-carbazole-3-carbaldehyde) have been resolved in monoclinic systems (space group P21/n) with Z = 4 .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How can computational methods aid in understanding the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations are widely used. For example:
- Exchange-Correlation Functionals : Becke’s 1988 exchange functional (B88) paired with Lee-Yang-Parr (LYP) correlation functional provides accurate electronic structure predictions, including HOMO-LUMO gaps and charge distribution .
- Software Tools : Gaussian or ORCA packages can model the molecule’s geometry and vibrational spectra, cross-validating experimental IR data .
Advanced Research Questions
Q. How can researchers address low yields in the oxidation step of 9-Methyl-9H-carbazole-3-carbaldehyde to the carboxylic acid?
- Methodological Answer : Low yields often stem from over-oxidation or side reactions. Strategies include:
- Controlled Reaction Conditions : Use milder oxidants (e.g., TEMPO/NaClO) or biphasic systems to limit degradation.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) before oxidation .
- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion .
Q. What crystallographic challenges arise in resolving this compound, and how are they mitigated?
- Methodological Answer : Carbazole derivatives often exhibit poor crystal growth due to planar rigidity. Solutions include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature Gradients : Crystallize at low temperatures (e.g., 4°C) to enhance lattice stability.
- Structure Refinement : SHELXL’s twin refinement tools can resolve disorders, as demonstrated for 9-Allyl-9H-carbazole-3,6-dicarbaldehyde (monoclinic, P21/n) .
Q. How can contradictory NMR data for carbazole derivatives be resolved?
- Methodological Answer : Discrepancies in aromatic proton assignments may arise from dynamic effects or impurities. Recommended steps:
- 2D NMR : COSY and NOESY experiments clarify coupling networks and spatial proximity.
- Computational Validation : Compare experimental chemical shifts with DFT-predicted values (e.g., using B3LYP/6-311+G(d,p)) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .
Q. What are the best practices for ensuring reproducibility in carbazole-based reaction protocols?
- Methodological Answer :
- Strict Moisture/Oxygen Control : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., alkylation).
- Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps, referencing protocols for similar compounds like 9-Hexyl-2-borylated carbazoles .
- Detailed Characterization : Publish full crystallographic data (CIF files) and spectroscopic traces to enable cross-lab validation .
Safety and Handling
Q. What safety precautions are critical when handling this compound in research settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
